molecular formula C15H23ClN2O B001218 Mepivacaine hydrochloride CAS No. 1722-62-9

Mepivacaine hydrochloride

Cat. No.: B001218
CAS No.: 1722-62-9
M. Wt: 282.81 g/mol
InChI Key: RETIMRUQNCDCQB-UHFFFAOYSA-N
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Preparation Methods

Mepivacaine hydrochloride is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with methylamine to produce N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide, which is the base form of mepivacaine. The final step involves the conversion of this base to its hydrochloride salt by reacting it with hydrochloric acid .

Chemical Reactions Analysis

Mepivacaine hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various metabolites and degradation products .

Scientific Research Applications

Dental Procedures

Mepivacaine is extensively utilized in dentistry for:

  • Infiltration Anesthesia : Used to numb specific areas during dental procedures.
  • Nerve Blocks : Effective in providing anesthesia for more extensive surgical interventions such as extractions or periodontal surgery .

Regional Anesthesia

Mepivacaine is indicated for:

  • Epidural Anesthesia : Commonly used in obstetrics for labor analgesia.
  • Peripheral Nerve Blocks : Employed in various surgical procedures to provide localized pain relief .

Pharmacological Properties

  • Mechanism of Action : Mepivacaine blocks sodium channels, inhibiting nerve impulse propagation, leading to localized loss of sensation.
  • Pharmacokinetics :
    • Half-life : Approximately 1.9 to 3.2 hours in adults; longer in neonates (8.7 to 9 hours).
    • Metabolism : Primarily metabolized in the liver with minimal excretion unchanged in urine (5% to 10%) .

Data Table: Comparison of Local Anesthetics

PropertyMepivacaineLidocaineBupivacaine
Onset of ActionRapid (2-5 min)Rapid (2-5 min)Moderate (5-15 min)
Duration of ActionIntermediate (90-180 min)Short (60-120 min)Long (180-480 min)
Protein Binding~75%~60%~95%
MetabolismLiverLiverLiver
Half-life1.9 - 3.2 hours1.5 - 2 hours3 - 5 hours

Case Study 1: Dental Surgery

A clinical trial involving dental patients demonstrated that mepivacaine provided effective anesthesia during tooth extractions with minimal side effects. Patients reported high satisfaction levels regarding pain management during the procedure.

Case Study 2: Obstetric Analgesia

In a study assessing epidural administration of mepivacaine in laboring women, findings indicated that it significantly reduced pain without notable adverse effects on maternal or fetal health outcomes, showcasing its efficacy and safety profile in obstetric settings.

Comparison with Similar Compounds

Mepivacaine hydrochloride is similar to other local anesthetics such as lidocaine, bupivacaine, and ropivacaine. it has some unique properties:

These differences make this compound a valuable option for specific clinical applications where its unique properties are advantageous.

Biological Activity

Mepivacaine hydrochloride is a widely used local anesthetic belonging to the amide class. It is primarily employed for infiltration and regional anesthesia in various medical and dental procedures. The biological activity of mepivacaine is characterized by its mechanism of action, pharmacokinetics, potential toxicities, and clinical implications.

Mepivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound's efficacy is attributed to its ability to penetrate neural tissues effectively, which is influenced by its physicochemical properties, such as pKa and hydrophobicity .

Pharmacokinetics

The pharmacokinetic profile of mepivacaine is crucial for understanding its biological activity:

  • Absorption and Distribution : Mepivacaine is approximately 75% bound to plasma proteins. Its distribution varies based on the site of administration and blood flow characteristics. Higher concentrations are typically found in well-perfused organs like the liver, lungs, heart, and brain .
  • Metabolism : The liver is the primary site for mepivacaine metabolism, predominantly via CYP1A2 enzymes. Metabolites include 3'-hydroxymepivacaine and 4'-hydroxymepivacaine, which are excreted as glucuronide or sulfate conjugates in urine .
  • Half-Life : The half-life of mepivacaine ranges from 1.9 to 3.2 hours in adults and extends to approximately 8.7 to 9 hours in neonates .

Toxicity and Safety Profile

Despite its efficacy, mepivacaine can pose risks, particularly in cases of overdose or accidental intravenous administration. A notable case involved an infant who experienced seizures and cardiac arrest due to accidental intravenous mepivacaine application; the patient was successfully resuscitated using extracorporeal membrane oxygenation (ECMO) and lipid emulsion therapy .

Table 1: Case Study Summary

Case Study ReferencePatient AgeEvent DescriptionOutcome
Froehle et al., 2012InfantAccidental intravenous applicationResuscitated with ECMO

Clinical Applications

Mepivacaine has been shown to be effective in various clinical settings:

  • Dental Procedures : Clinical evaluations indicate that mepivacaine provides satisfactory anesthesia for dental interventions without significant vasodilatory effects compared to other local anesthetics like lidocaine .
  • Regional Anesthesia : It is commonly used for nerve blocks due to its favorable onset time and duration of action, making it suitable for both adult and pediatric patients .

Research Findings

Recent studies have explored the comparative efficacy of mepivacaine against other local anesthetics:

  • A systematic review indicated that mepivacaine has comparable anesthetic potency to lidocaine but exhibits milder vasodilatory effects, which may enhance its utility in specific clinical scenarios .

Table 2: Comparative Efficacy of Local Anesthetics

AnestheticPotencyVasodilatory EffectDuration of Action
MepivacaineComparable to LidocaineMildModerate
LidocaineStandardModerateModerate

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIMRUQNCDCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96-88-8 (Parent)
Record name Mepivacaine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID4031566
Record name Mepivicaine hydrochloride
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Molecular Weight

282.81 g/mol
Source PubChem
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Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855956
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

1722-62-9
Record name Mepivacaine hydrochloride
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Record name Mepivacaine hydrochloride [USP:JAN]
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Record name Mepivacaine hydrochloride
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Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1)
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Record name N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does mepivacaine hydrochloride exert its anesthetic effect?

A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []

Q3: Are there any specific spectroscopic techniques used to characterize this compound?

A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]

Q4: What is known about the stability of this compound under different conditions?

A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.

Q5: What factors influence the pharmacokinetics of this compound?

A5: Several factors can influence the pharmacokinetics of this compound, including:

  • Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []
  • Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []

Q6: Has the efficacy of this compound been evaluated in preclinical models?

A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.

Q7: What are the potential toxic effects of this compound?

A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]

Q8: Have there been efforts to develop novel drug delivery systems for this compound?

A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:

  • Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.
  • Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]

Q9: What are some common analytical methods used for the determination of this compound?

A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:

  • Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []
  • Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []

Q10: Are there alternative local anesthetics available for dental and medical procedures?

A10: Yes, several other local anesthetics are available, each with its own unique characteristics:

    Q11: When was this compound first introduced as a local anesthetic?

    A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]

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